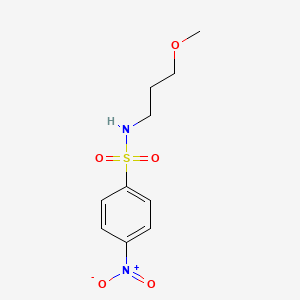![molecular formula C18H17Cl2N3O4 B4721849 ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4721849.png)
ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate
説明
Ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate, also known as DCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPA belongs to the class of hydrazine derivatives and has been synthesized using different methods.
作用機序
The mechanism of action of ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been found to have various biochemical and physiological effects on the body. In animal studies, ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been found to reduce inflammation, pain, and tumor growth. ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has also been found to affect the expression of certain genes and proteins involved in inflammation and cancer. However, further research is needed to fully understand the biochemical and physiological effects of ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate.
実験室実験の利点と制限
Ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has several advantages for lab experiments, including its stability and ease of synthesis. However, ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate also has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate. One potential direction is to investigate the use of ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate as a potential treatment for inflammatory diseases and cancer. Another potential direction is to study the environmental impact of ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate and its potential use as a water treatment agent. Further research is also needed to fully understand the mechanism of action and biochemical effects of ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate.
科学的研究の応用
Ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been extensively studied for its potential applications in different fields, including medicine, agriculture, and environmental science. In medicine, ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. In agriculture, ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been used as a herbicide for weed control. In environmental science, ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been studied for its potential use as a water treatment agent.
特性
IUPAC Name |
ethyl 4-[[[2-(2,6-dichlorophenyl)acetyl]amino]carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4/c1-2-27-17(25)11-6-8-12(9-7-11)21-18(26)23-22-16(24)10-13-14(19)4-3-5-15(13)20/h3-9H,2,10H2,1H3,(H,22,24)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQOQBCWPWTUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-butyl-7-(4-fluorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4721776.png)
![N-(sec-butyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4721796.png)
![2-[(5-{2-[(cyclohexylamino)carbonothioyl]carbonohydrazonoyl}-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B4721804.png)

![ethyl 1-[5-(4-tert-butylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4721817.png)
![1,1'-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4721820.png)
![2-chloro-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4721822.png)
![3-(2,4-dichlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]acrylamide](/img/structure/B4721826.png)
![4-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4721837.png)
![1-allyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4721838.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B4721841.png)

![ethyl 4-{2-[(4-biphenylyloxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B4721862.png)
![1-benzyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4721864.png)